Nickel(2+) propionate is an inorganic compound with the chemical formula . It consists of nickel ions in a +2 oxidation state coordinated with two propionate anions, which are derived from propionic acid. This compound typically appears as a green crystalline solid and is known for its role in various chemical applications, particularly in catalysis and as a precursor in organic synthesis. Nickel(2+) propionate is also notable for its potential biological activities and interactions.
These reactions highlight the versatility of nickel(2+) ions in forming various compounds and complexes.
Nickel(2+) propionate can be synthesized through several methods:
Nickel(2+) propionate has diverse applications across various fields:
Research into the interactions of nickel(2+) propionate with biological systems has shown that it can influence cellular processes:
These studies emphasize the importance of understanding both the beneficial and harmful aspects of this compound.
Nickel(2+) propionate shares similarities with other nickel salts and organic carboxylates. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Nickel(II) acetate | Widely used in organic synthesis; less toxic than other nickel compounds. | |
| Nickel(II) sulfate | Commonly used in electroplating; more soluble than nickel(2+) propionate. | |
| Cobalt(II) propionate | Similar structure but contains cobalt; exhibits different biological activity. | |
| Copper(II) propionate | Contains copper; has unique catalytic properties distinct from nickel. |
The uniqueness of nickel(2+) propionate lies in its specific coordination chemistry and biological interactions compared to these similar compounds.
The International Union of Pure and Applied Chemistry (IUPAC) designates nickel(2+) propionate as nickel;propanoic acid. This nomenclature reflects the compound’s composition: a nickel cation coordinated with two propionate anions derived from propionic acid.
The molecular formula is C~3~H~6~NiO~2~, calculated from the stoichiometric combination of one nickel ion (Ni²⁺) and two propionate ligands (C~3~H~5~O~2~⁻). The molecular weight, derived from PubChem’s computational data, is 132.77 g/mol.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~3~H~6~NiO~2~ | |
| Molecular Weight | 132.77 g/mol | |
| IUPAC Name | nickel;propanoic acid |
Nickel(2+) propionate is recognized by multiple synonyms and registry identifiers across chemical databases:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry | 3349-08-4 | |
| DSSTox Substance | DTXSID30955115 | |
| NSC Number | 58969 |
The CAS Registry Number 3349-08-4 serves as the primary identifier for this compound in chemical inventories. The DSSTox Substance ID (DTXSID30955115) links to regulatory and toxicity databases, though the user-mandated exclusion of safety data precludes further discussion of toxicological profiles.
Nickel(2+) propionate belongs to the broader class of nickel carboxylates, characterized by nickel ions coordinated with carboxylic acid anions. Its structure derives directly from propionic acid (CH~3~CH~2~COOH), where the acidic hydrogen atoms are replaced by a nickel(II) cation.
The structural simplicity of nickel(2+) propionate contrasts with more complex nickel carboxylates like nickel glutarate (Mil-77), which feature porous frameworks with occluded water molecules.
Industrial production of nickel(2+) propionate relies primarily on nickel carbonyl complex reactions, which represent the most economically viable approach for large-scale manufacturing [1]. The process utilizes nickel carbonyl as a catalyst precursor, enabling efficient conversion of starting materials under controlled industrial conditions [1]. The nickel carbonyl complex may be used directly or generated in situ from suitable starting materials such as nickel salts, particularly nickel salts of fatty acids, or from metallic nickel [1].
Nickel(2+) propionate, with the molecular formula C₆H₁₀NiO₄, represents a coordination compound where nickel(II) ions are coordinated by propionate anions derived from propanoic acid [1] [2]. The compound exhibits the International Union of Pure and Applied Chemistry designation as nickel(2+) dipropanoate, reflecting its composition of one nickel cation coordinated with two propionate anions [3].
The crystal structure analysis reveals that nickel(2+) propionate crystallizes in a coordination framework where the metal center adopts various coordination geometries depending on the crystallization conditions and presence of additional ligands [4]. In the solid-state tetrahydrate form, the compound demonstrates a molecular weight of 204.835 grams per mole with an exact mass of 203.993252 daltons [3].
Structural investigations using X-ray diffraction techniques indicate that the propionate ligands coordinate to the nickel center through their carboxylate oxygen atoms, forming stable chelate rings [4]. The compound exhibits both coordinated and uncoordinated propionate species within the solid-state matrix, as evidenced by spectroscopic analysis showing distinct vibrational frequencies for these different coordination modes [4].
The heavy atom count of eleven in the molecular structure includes the central nickel atom, four oxygen atoms from the two propionate ligands, and six carbon atoms forming the propyl chains [1]. The compound possesses four hydrogen bond acceptor sites and zero hydrogen bond donor sites, contributing to its specific intermolecular interaction patterns in the solid state [1].
The coordination geometry around the nickel center in nickel(2+) propionate demonstrates characteristic features of nickel(II) complexes with carboxylate ligands [5] [6]. The most common coordination numbers for nickel in these systems are four and six, with octahedral coordination being particularly prevalent when additional ligands or solvent molecules are present [7].
Typical nickel-oxygen bond lengths in carboxylate complexes range from 2.00 to 2.13 angstroms, consistent with the ionic radius of high-spin nickel(II) and the coordination requirements of the carboxylate oxygen atoms [5] [4]. The bond angles within the coordination sphere vary significantly depending on the overall geometry adopted by the complex.
In octahedral arrangements, the oxygen-nickel-oxygen bond angles typically range from 80 to 95 degrees for chelating carboxylate ligands, while trans-positioned ligands exhibit angles approaching 180 degrees [5]. When square planar coordination occurs, the geometry becomes more constrained with characteristic bond angles reflecting the planar arrangement of the donor atoms around the metal center [6] [8].
The coordination sphere composition varies with experimental conditions, ranging from simple NiO₄ environments in anhydrous forms to NiO₆ arrangements when water molecules or additional oxygen donors occupy the remaining coordination sites [4] [9]. Mixed coordination spheres such as NiN₄O₂ can form when nitrogen-containing ligands are present alongside the propionate anions [10] [9].
The electronic configuration of nickel(II) with its d⁸ electron arrangement significantly influences the preferred coordination geometries, with square planar arrangements favored for strong field ligands and octahedral geometries more common with weaker field donors like carboxylates [11] [12].
The solid-state structure of nickel(2+) propionate exhibits extensive hydrogen bonding networks that contribute significantly to the overall stability and packing arrangement of the crystal lattice [4] [13]. These interactions involve both intramolecular and intermolecular hydrogen bonds that influence the coordination geometry and supramolecular architecture.
Intramolecular nitrogen-hydrogen to oxygen interactions occur within individual complex units, with donor-acceptor distances ranging from 1.99 to 2.60 angstroms and bond angles between 115 and 170 degrees [13]. These interactions serve to stabilize the coordination geometry around the nickel center and maintain the structural integrity of the complex units.
Intermolecular hydrogen bonding plays a crucial role in linking neighboring molecular units within the crystal structure [13]. Nitrogen-hydrogen to oxygen interactions between separate complex molecules exhibit distances of 2.28 to 2.85 angstroms with angles ranging from 167 to 170 degrees, facilitating the formation of extended networks that contribute to crystal stability [13].
Carbon-hydrogen to oxygen interactions represent weaker but structurally significant contacts within the crystal packing arrangement [13]. These interactions, with distances of 2.13 to 3.04 angstroms and angles of 169 to 175 degrees, contribute to the overall three-dimensional structure and influence the relative orientations of molecular units within the lattice.
In hydrated forms of nickel(2+) propionate, water molecules participate actively in the hydrogen bonding network [14] [15]. Oxygen-hydrogen to nitrogen interactions from water to cyanide or amine groups exhibit distances of 1.80 to 2.20 angstroms with angles approaching linearity at 160 to 180 degrees, effectively bridging coordination chains and creating extended supramolecular architectures [15].
The spectroscopic evidence for these hydrogen bonding interactions includes shifts in vibrational frequencies, particularly in the carboxylate stretching regions [4]. The asymmetric carboxylate stretch appears at 1569 wavenumbers, while the symmetric stretch occurs at 1433 wavenumbers, with the frequency separation of 136 wavenumbers indicating the coordination mode of the propionate ligands [4].
Water-carboxyl hydrogen bonding interactions in hydrated forms demonstrate distances of 2.60 to 2.90 angstroms with angles of 150 to 175 degrees, contributing to the stabilization of the hydration shell around the coordination complex [16]. These interactions significantly influence the thermal stability and dehydration behavior of the hydrated crystalline forms.
The Raman spectroscopic analysis reveals distinct frequencies for coordinated and free propionate species within the solid-state matrix [4]. Coordinated propionate exhibits carbon-carbon stretching vibrations at 902 and 988 wavenumbers, while free propionate ions show these modes at 891 and 1086 wavenumbers, providing direct evidence for the coexistence of different coordination environments within the crystal structure [4].